Dibutyl butan-2-ylphosphonate

Catalog No.
S12543414
CAS No.
100543-40-6
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl butan-2-ylphosphonate

CAS Number

100543-40-6

Product Name

Dibutyl butan-2-ylphosphonate

IUPAC Name

1-[butan-2-yl(butoxy)phosphoryl]oxybutane

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3

InChI Key

KBOOGSYKNKPHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C)CC)OCCCC

Dibutyl butan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two butyl groups. This compound plays a significant role in various chemical processes and has garnered interest for its potential applications in fields such as organic synthesis, materials science, and biological research. Its molecular structure includes a butan-2-yl group attached to the phosphorus atom, contributing to its unique properties and reactivity.

Typical of phosphonates:

  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus center, leading to the formation of new compounds.
  • Hydrolysis: In aqueous environments, dibutyl butan-2-ylphosphonate can hydrolyze to produce dibutyl phosphonic acid and alcohols.
  • Condensation Reactions: It can react with alcohols or amines to form esters or amides, respectively, through condensation reactions.

These reactions highlight its versatility as a reagent in organic synthesis and its potential for functionalization.

Dibutyl butan-2-ylphosphonate exhibits notable biological activity, particularly in the context of its interactions with enzymes and cellular systems. Studies have demonstrated that phosphonates can act as inhibitors for various enzymes, including those involved in metabolic pathways. The compound's structure allows it to mimic substrates or intermediates in these pathways, potentially leading to competitive inhibition. Additionally, its lipophilic nature may enhance its bioavailability and interaction with biological membranes.

The synthesis of dibutyl butan-2-ylphosphonate typically involves several methods:

  • Michaelis-Becker Reaction: This method involves the reaction of phosphorus trichloride with alcohols in the presence of a base, resulting in the formation of phosphonates.
  • Phosphonylation: The reaction of dialkyl phosphites with appropriate alkyl halides or alcohols can yield dibutyl butan-2-ylphosphonate.
  • Direct Alkylation: Phosphorus esters can be synthesized through direct alkylation of phosphoric acid derivatives with butanol under acidic conditions.

These methods provide efficient pathways for synthesizing dibutyl butan-2-ylphosphonate with high yields.

Dibutyl butan-2-ylphosphonate finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly as an enzyme inhibitor.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or pesticides due to its efficacy against certain biological targets.

These applications underscore the compound's significance in both industrial and research settings.

Research on dibutyl butan-2-ylphosphonate has included interaction studies that investigate its binding affinity and inhibitory effects on specific enzymes. For instance, studies have shown that phosphonates can effectively inhibit enzymes involved in lipid metabolism and other biochemical pathways by mimicking natural substrates or intermediates. Understanding these interactions is crucial for developing potential therapeutic agents based on this compound.

Dibutyl butan-2-ylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Diethyl phosphonateTwo ethyl groups attached to phosphorusCommonly used as a precursor in organic synthesis
Trimethyl phosphiteThree methyl groups attached to phosphorusOften used as a reagent for phosphorylation reactions
Dibutyl phosphoric acidContains two butyl groups and a hydroxyl groupMore acidic than dibutyl butan-2-ylphosphonate
Dimethyl methylphosphonateMethyl groups on both sides of phosphorusUsed in pesticide formulations

Dibutyl butan-2-ylphosphonate is unique due to its specific alkane chain length and branching, which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

250.16978172 g/mol

Monoisotopic Mass

250.16978172 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types